molecular formula C12H20F4N2Si2 B14261715 2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine CAS No. 141551-68-0

2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine

Cat. No.: B14261715
CAS No.: 141551-68-0
M. Wt: 324.46 g/mol
InChI Key: RWUAPUBVESEEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of four fluorine atoms and two trimethylsilyl groups attached to a benzene ring, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 2,4,5,6-tetrafluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to its effects. The trimethylsilyl groups can also influence the compound’s reactivity and stability, making it a versatile tool in various chemical and biological processes.

Comparison with Similar Compounds

2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine can be compared with other similar compounds such as:

    1,2,4,5-Tetrafluorobenzene: Lacks the trimethylsilyl groups, making it less versatile in certain applications.

    2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Used in organic electronics, but with different functional groups and applications.

    Tetrafluorophthalonitrile: Used in the synthesis of fluorinated resins and materials, with different reactivity and properties.

The uniqueness of this compound lies in its combination of fluorine and trimethylsilyl groups, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.

Properties

CAS No.

141551-68-0

Molecular Formula

C12H20F4N2Si2

Molecular Weight

324.46 g/mol

IUPAC Name

2,4,5,6-tetrafluoro-1-N,3-N-bis(trimethylsilyl)benzene-1,3-diamine

InChI

InChI=1S/C12H20F4N2Si2/c1-19(2,3)17-11-8(14)7(13)9(15)12(10(11)16)18-20(4,5)6/h17-18H,1-6H3

InChI Key

RWUAPUBVESEEKC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=C(C(=C(C(=C1F)F)F)N[Si](C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.